molecular formula C26H25N3O B12563749 1,2,2-Tri(2,3-dihydro-1H-indol-1-yl)ethan-1-one CAS No. 193754-46-0

1,2,2-Tri(2,3-dihydro-1H-indol-1-yl)ethan-1-one

Cat. No.: B12563749
CAS No.: 193754-46-0
M. Wt: 395.5 g/mol
InChI Key: JXYRDESGIUXHCQ-UHFFFAOYSA-N
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Description

1,2,2-Tri(2,3-dihydro-1H-indol-1-yl)ethan-1-one is a complex organic compound that belongs to the family of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of three indole moieties attached to an ethanone backbone, making it a unique and intriguing compound for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2-Tri(2,3-dihydro-1H-indol-1-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known reaction for the construction of indole rings. This method typically involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,2,2-Tri(2,3-dihydro-1H-indol-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole rings, leading to the formation of substituted indole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

1,2,2-Tri(2,3-dihydro-1H-indol-1-yl)ethan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,2-Tri(2,3-dihydro-1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The indole moieties in the compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, indole derivatives are known to interact with serotonin receptors, which play a role in mood regulation and other physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,2-Tri(2,3-dihydro-1H-indol-1-yl)ethan-1-one is unique due to its three indole moieties attached to a single ethanone backbone. This structure provides it with distinct chemical and biological properties compared to other indole derivatives, making it a valuable compound for further research and development.

Properties

CAS No.

193754-46-0

Molecular Formula

C26H25N3O

Molecular Weight

395.5 g/mol

IUPAC Name

1,2,2-tris(2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C26H25N3O/c30-26(29-18-15-21-9-3-6-12-24(21)29)25(27-16-13-19-7-1-4-10-22(19)27)28-17-14-20-8-2-5-11-23(20)28/h1-12,25H,13-18H2

InChI Key

JXYRDESGIUXHCQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(C(=O)N3CCC4=CC=CC=C43)N5CCC6=CC=CC=C65

Origin of Product

United States

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